Product packaging for Methyl 9-methylideneoctadecanoate(Cat. No.:CAS No. 37714-89-9)

Methyl 9-methylideneoctadecanoate

Cat. No.: B14668785
CAS No.: 37714-89-9
M. Wt: 310.5 g/mol
InChI Key: FMWHQFYQWRCNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-methylideneoctadecanoate is a high-purity fatty acid methyl ester intended for research and development purposes in the life sciences. As a specialized lipid compound, it serves as a valuable standard and building block in various laboratory investigations. Potential research applications include studies on lipid metabolism, the synthesis of more complex lipid structures, and research into biofuel precursors. In metabolic studies, this and similar fatty acid esters are used as substrates to investigate enzyme kinetics and pathways in model organisms . The compound must be handled by qualified laboratory personnel only. Please consult the Safety Data Sheet (SDS) before use. Specific details regarding its physical state, melting/boiling point, solubility, and storage conditions should be confirmed upon obtaining the certificate of analysis. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B14668785 Methyl 9-methylideneoctadecanoate CAS No. 37714-89-9

Properties

CAS No.

37714-89-9

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 9-methylideneoctadecanoate

InChI

InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3

InChI Key

FMWHQFYQWRCNHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=C)CCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 9 Methylideneoctadecanoate and Analogues

Strategies for Carbon-Carbon Bond Formation at the Methylidene Position

The introduction of the 9-methylidene group onto the octadecanoate backbone is a critical step that defines the molecule's structure. This is typically achieved through olefination reactions, which convert a carbonyl group into a double bond.

Olefination Reactions for Exocyclic Double Bonds

Several classic and modern olefination reactions can be employed to form the exocyclic double bond in methyl 9-methylideneoctadecanoate. The choice of reaction often depends on the availability of starting materials, desired yield, and stereochemical considerations. The most common precursor for these reactions is methyl 9-oxononanoate, which provides the C1 to C9 portion of the final molecule, including the carbonyl group at the C-9 position.

The Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones. In the context of this compound synthesis, this would involve the reaction of methyl 9-oxononanoate with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is typically generated in situ by treating a methyltriphenylphosphonium halide with a strong base, such as n-butyllithium or sodium hydride. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketoester, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. The strong P-O bond in triphenylphosphine oxide is a significant driving force for this reaction.

A general representation of the Wittig reaction for this synthesis is as follows:

Step 1 (Ylide formation): Ph₃P⁺CH₃Br⁻ + Base → Ph₃P=CH₂

Step 2 (Olefination): CH₃OOC(CH₂)₇CHO + Ph₃P=CH₂ → CH₃OOC(CH₂)₇CH=CH₂ + Ph₃PO

The Peterson Olefination: The Peterson olefination is another valuable tool for the synthesis of alkenes. This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can often be controlled by the choice of conditions, with acidic elimination proceeding via an anti-elimination pathway and basic elimination proceeding via a syn-elimination pathway. For the synthesis of a terminal alkene like the methylidene group, stereoselectivity is not a concern.

The Julia-Lythgoe and Julia-Kocienski Olefinations: The Julia olefination and its modifications are powerful methods for the stereoselective synthesis of alkenes, particularly E-alkenes. While less commonly used for the synthesis of terminal alkenes, they remain a viable option. The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone anion with an aldehyde or ketone, followed by reductive elimination of the resulting β-hydroxy sulfone. The Julia-Kocienski modification offers a more direct, one-pot procedure.

The following interactive table summarizes key aspects of these olefination reactions.

Olefination ReactionKey ReagentsIntermediateKey Features
Wittig Reaction Phosphonium ylide (e.g., Ph₃P=CH₂)Betaine/OxaphosphetaneWidely applicable, reliable for methylenation.
Peterson Olefination α-Silyl carbanionβ-HydroxysilaneStereochemical control possible for substituted alkenes.
Julia-Kocienski Olefination Heteroaryl sulfone anionβ-Alkoxy sulfoneOften provides high E-selectivity for disubstituted alkenes.

Stereoselective Approaches in Methylidene Synthesis

For the synthesis of this compound, the target molecule is a terminal alkene, and therefore, E/Z isomerism at the newly formed double bond is not a factor. However, stereoselectivity can become a critical consideration in the synthesis of analogues where the methylidene group is replaced by a substituted alkylidene group (e.g., an ethylidene group). In such cases, the choice of olefination reaction and the specific reagents and conditions can significantly influence the stereochemical outcome.

For instance, in the Wittig reaction, the stereoselectivity is influenced by the nature of the ylide. Non-stabilized ylides, such as those derived from simple alkyl halides, typically favor the formation of Z-alkenes. In contrast, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, generally lead to the formation of E-alkenes. The Schlosser modification of the Wittig reaction can be employed to enhance the formation of E-alkenes from non-stabilized ylides.

Esterification and Transesterification Reactions

Once the 9-methylideneoctadecanoic acid backbone has been synthesized, the final step is the formation of the methyl ester. This can be achieved through either direct esterification of the carboxylic acid or transesterification of another ester.

Optimization of Reaction Conditions for Methyl Ester Synthesis

Esterification: Direct esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Molar Ratio of Reactants: Le Chatelier's principle dictates that using a large excess of methanol will drive the equilibrium towards the formation of the ester and water.

Temperature: The reaction is typically carried out at the reflux temperature of methanol to increase the reaction rate.

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. However, excessively high concentrations can lead to side reactions.

Water Removal: The removal of water as it is formed will also shift the equilibrium towards the product side. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

A study on the esterification of a mixture of oleic and lauric acids with methanol using sulfuric acid as a catalyst investigated the influence of key reaction parameters. The chosen ranges for optimization were a methanol/fatty acid molar ratio of 3:1 to 9:1, a reaction time of 80 to 120 minutes, and a catalyst concentration of 0.2 to 1.0 %mass of the fatty acids.

Transesterification: Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. youtube.com If the 9-methylideneoctadecanoic acid is initially synthesized as a different ester (e.g., an ethyl ester), it can be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com

Catalytic Systems in FAME Synthesis

A variety of catalysts can be employed for the synthesis of Fatty Acid Methyl Esters (FAMEs). These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used for esterification. google.comresearchgate.net They are effective but can be corrosive and require neutralization and removal from the final product.

Base Catalysts: For transesterification, strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOMe) are highly efficient, leading to rapid reaction rates at moderate temperatures. youtube.com However, they are sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the catalyst's effectiveness. wikipedia.org

Heterogeneous Catalysts: Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, reusability, and often milder reaction conditions. Examples include:

Solid Acid Catalysts: Sulfonated resins, zeolites, and metal oxides can be used for esterification.

Solid Base Catalysts: Metal oxides (e.g., CaO, MgO), hydrotalcites, and basic zeolites are effective for transesterification.

Enzymatic Catalysts: Lipases are biocatalysts that can catalyze both esterification and transesterification under mild conditions, offering high selectivity and avoiding the formation of byproducts like soap. However, they are generally more expensive and can have lower reaction rates compared to chemical catalysts.

The following interactive table provides a comparison of different catalytic systems for FAME synthesis.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HClEffective for esterification, tolerant to FFAs.Corrosive, difficult to separate from product.
Homogeneous Base NaOH, KOH, NaOMeHigh reaction rates for transesterification.Sensitive to FFAs and water, soap formation.
Heterogeneous Solid Acid Sulfonated resins, ZeolitesEasy separation, reusable.Lower activity than homogeneous catalysts.
Heterogeneous Solid Base CaO, MgO, HydrotalcitesEasy separation, reusable.Can be sensitive to catalyst poisoning.
Enzymatic LipasesMild conditions, high selectivity, no soap formation.Higher cost, slower reaction rates.

Isolation and Purification Techniques for Synthetic Products

After the synthesis of this compound, the crude product will likely contain unreacted starting materials, catalyst residues, and byproducts. Therefore, a purification step is essential to obtain the compound in high purity.

Common purification techniques for FAMEs include:

Washing: The crude product is often washed with water to remove water-soluble impurities such as residual catalyst and glycerol (B35011) (in the case of transesterification). A subsequent wash with a brine solution helps to break any emulsions.

Drying: After washing, the organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate to remove any residual water.

Distillation: For volatile FAMEs, distillation can be an effective purification method. However, for a high molecular weight compound like this compound, high vacuum distillation would be required to prevent decomposition at high temperatures.

Chromatography: Chromatographic techniques are highly effective for the purification of FAMEs.

Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate the target compound from nonpolar and more polar impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of FAMEs, including the separation of geometric and positional isomers. scielo.brnih.gov Reversed-phase HPLC is a common mode used for this purpose. scielo.brnih.gov

Silver Ion Chromatography (Argentation Chromatography): This technique is particularly useful for separating unsaturated FAMEs based on the number, geometry, and position of their double bonds. aocs.orgaocs.org The stationary phase is impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds. This allows for the separation of isomers that are difficult to resolve by other methods.

The final purity of the this compound can be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel and sustainable synthetic routes is a key focus in modern organic chemistry. For a specialty chemical like this compound, moving beyond traditional, often harsh, chemical methods towards greener alternatives is highly desirable.

Olefin Metathesis:

Olefin metathesis is a powerful catalytic reaction that allows for the formation of new carbon-carbon double bonds. uwindsor.canih.govnih.govharvard.edu Cross-metathesis of a fatty acid ester containing an internal double bond with a simple olefin like ethylene (ethenolysis) can, in principle, generate a terminal alkene. eurjchem.com While not a direct route to a methylidene group, subsequent isomerization or other functional group manipulations could potentially lead to the desired structure. The use of well-defined ruthenium-based catalysts has made olefin metathesis a more accessible and environmentally friendly option. researchgate.net

Wittig Reaction:

The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comunigoa.ac.inorganic-chemistry.org To synthesize this compound, a suitable keto-ester precursor, such as methyl 9-oxooctadecanoate, could be reacted with a methylidene-ylide generated from a methyltriphenylphosphonium salt. This reaction is known for its high functional group tolerance and often proceeds under mild conditions. nih.gov

Enzymatic Synthesis:

The use of enzymes, particularly lipases, as catalysts in organic synthesis aligns with the principles of green chemistry. mdpi.combiorxiv.org Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. nih.gov While the direct enzymatic synthesis of a methylidene group is not established, enzymes could be used in the synthesis of the fatty acid backbone or in the esterification of a pre-functionalized fatty acid. dss.go.th Enzymatic reactions are typically performed in solvent-free systems or in green solvents, reducing the environmental impact of the synthesis. mdpi.com

Green Chemistry Considerations in Esterification:

Traditional Fischer esterification often relies on strong mineral acids as catalysts, which can lead to corrosion and waste generation. researchgate.net Green alternatives include the use of solid acid catalysts, ionic liquids, and enzymatic catalysts. mdpi.comresearchgate.net These approaches offer advantages such as catalyst recyclability, milder reaction conditions, and reduced formation of by-products. The synthesis of specialty fatty acid esters like this compound can benefit significantly from the adoption of these greener catalytic systems. rsc.org

Chemical Reactivity and Reaction Mechanisms of Methyl 9 Methylideneoctadecanoate

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in methyl 9-methylideneoctadecanoate is a key site for various chemical transformations.

Hydrogenation of the exocyclic double bond in this compound can be achieved using various catalytic systems. This process is significant for improving the oxidative stability of the molecule, which is crucial for its application in biofuels and other industrial products. chalmers.se The hydrogenation of fatty acid methyl esters (FAMEs) is a well-established industrial process, often aimed at producing saturated fatty alcohols or improving fuel properties. chalmers.seconicet.gov.ar

The catalytic hydrogenation of FAMEs can proceed through different pathways, targeting either the carbon-carbon double bonds (C=C) or the carbonyl group (C=O) of the ester. chalmers.se For this compound, selective hydrogenation of the exocyclic double bond would yield methyl 9-methyloctadecanoate. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation process. conicet.gov.arrsc.org

Commonly used catalysts for the hydrogenation of unsaturated FAMEs include those based on noble metals like palladium and platinum, as well as non-noble metals such as nickel, copper, and cobalt. conicet.gov.arresearchgate.net For instance, copper-chromite catalysts have been employed for the hydrogenation of FAMEs to fatty alcohols under high pressure and temperature. conicet.gov.argoogle.com The process typically involves mixing the methyl ester with hydrogen at high pressures (20.3–30.4 MPa) and temperatures (200–300 °C). conicet.gov.ar However, advancements aim to use milder conditions. researchgate.net

The reaction mechanism generally involves the adsorption of the unsaturated ester onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The presence of the methylidene group may influence the regioselectivity and stereoselectivity of the hydrogenation compared to internal double bonds found in other fatty acid esters like methyl oleate (B1233923).

Table 1: Catalysts and Conditions for Hydrogenation of Fatty Acid Methyl Esters

Catalyst SystemFeedstockTemperature (°C)Pressure (bar)ProductReference
Copper-ChromiteFatty Acid Methyl Esters160-27020-100Fatty Alcohols google.com
Rh/STPPPalm Kernel & Sunflower Oil Methyl EstersMild-Methyl Stearate (B1226849) researchgate.net
Co-Sn/ZnOMethyl Oleate--Oleyl Alcohol conicet.gov.ar

The exocyclic double bond of this compound is susceptible to oxidation, a process that can lead to degradation but also be harnessed for the synthesis of valuable derivatives. britannica.com Oxidation can occur non-enzymatically or be catalyzed by enzymes. britannica.com

Epoxidation is a key oxidation reaction where the double bond reacts with a peroxy acid, such as peracetic acid or performic acid, to form an epoxide (oxirane ring). mdpi.comresearchgate.netnih.gov This reaction is often catalyzed by a strong mineral acid like sulfuric acid. mdpi.comresearchgate.net The resulting epoxidized this compound can serve as a plasticizer and stabilizer in polymers like PVC. mdpi.com The reactivity towards epoxidation can be influenced by the number of double bonds in the fatty acid chain, with more unsaturated esters generally showing higher reactivity. rsc.org However, strong acid catalysts can also promote the opening of the oxirane ring, leading to byproducts. mdpi.comresearchgate.net

The reaction mechanism for epoxidation with peroxy acids involves the transfer of an oxygen atom from the peroxy acid to the double bond. The choice of catalyst and reaction conditions, such as temperature, is crucial to maximize the yield of the epoxide and minimize side reactions. researchgate.net

Ozonolysis is another important oxidation reaction that cleaves the double bond. While not explicitly detailed for this compound in the provided context, it is a common reaction for unsaturated fatty compounds. aocs.org This reaction would break the molecule at the site of the double bond, yielding two smaller molecules with carbonyl functionalities.

The exocyclic double bond of this compound can undergo various addition reactions.

Halogenation , the addition of halogens such as chlorine or bromine across the double bond, would result in a dihalogenated derivative. britannica.com This reaction typically proceeds via an electrophilic addition mechanism.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the hydroboration step would involve the addition of borane (B79455) (BH₃) across the exocyclic double bond. byjus.com This is followed by an oxidation step, typically with hydrogen peroxide in a basic solution, to replace the boron atom with a hydroxyl group. byjus.comchemistrysteps.com A key feature of hydroboration-oxidation is its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon atom. wikipedia.orgbyjus.com The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl group. wikipedia.orgmasterorganicchemistry.com

The mechanism of hydroboration involves the concerted addition of the B-H bond across the C=C double bond. chemistrysteps.com The subsequent oxidation proceeds with retention of stereochemistry. masterorganicchemistry.com

The methylidene (or vinylidene) group in this compound imparts the potential for polymerization. Vinylidene monomers can undergo radical polymerization to form polymers with unique properties. nih.govacademie-sciences.fr

Radical polymerization of vinylidene compounds can be initiated by various radical initiators. academie-sciences.fr Controlled radical polymerization techniques, such as organometallic-mediated radical polymerization (OMRP), have been successfully applied to vinylidene fluoride, suggesting that similar control could be achieved for other vinylidene monomers. nih.gov This would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

The polymerization of this compound would lead to a polymer with a long alkyl chain and an ester group as a side chain on every other carbon of the polymer backbone. Such polymers could have interesting properties for applications as specialty materials, coatings, or additives. The presence of the long fatty acid chain would likely impart hydrophobicity and flexibility to the resulting polymer.

Reactions Involving the Ester Functionality

The ester group in this compound is another reactive site, primarily susceptible to hydrolysis. chadsprep.com

Hydrolysis of the ester bond in this compound breaks the molecule into 9-methylideneoctadecanoic acid and methanol (B129727). chemguide.co.uk This reaction can be catalyzed by acids, bases, or enzymes. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukchemistrysteps.com To drive the reaction towards completion, an excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that uses a base like sodium hydroxide (B78521). libretexts.orgchemistrysteps.com This process yields the salt of the carboxylic acid (a soap) and methanol. chemguide.co.uklibretexts.org The irreversibility of this reaction is a major advantage, as the carboxylate salt formed is not reactive towards the alcohol. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Enzymatic hydrolysis utilizes enzymes, specifically lipases, to catalyze the hydrolysis of the ester bond. monash.eduresearchgate.net This method is considered a green and environmentally friendly alternative, as it proceeds under mild conditions of temperature and pressure. monash.edu Lipases can efficiently convert fatty acid methyl esters to fatty acids. monash.edu The reaction typically involves a two-step process where the enzyme first hydrolyzes the ester to generate a free fatty acid, which is then released. nih.gov Different lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective for this transformation. monash.edu

Table 2: Comparison of Hydrolysis Methods for Fatty Acid Methyl Esters

Hydrolysis MethodCatalyst/ReagentConditionsProductsKey FeaturesReference
Acid-CatalyzedStrong Acid (e.g., H₂SO₄)Heat, Excess WaterCarboxylic Acid, AlcoholReversible chemguide.co.ukchemistrysteps.com
Base-Catalyzed (Saponification)Strong Base (e.g., NaOH)HeatCarboxylate Salt, AlcoholIrreversible libretexts.orgchemistrysteps.com
EnzymaticLipase (e.g., CALB)Mild Temperature and PressureCarboxylic Acid, AlcoholGreen, High Specificity monash.eduresearchgate.net

Transesterification with Alcohols or Polyols

Transesterification is a key reaction for modifying the properties of fatty acid methyl esters (FAMEs) like this compound, enabling the production of biolubricants and polyurethanes. researchgate.net This process involves the exchange of the methoxy (B1213986) group of the ester with an alcohol or a polyol, typically in the presence of a catalyst.

The reaction can be catalyzed by both acids and bases. wikipedia.org In base-catalyzed transesterification, a strong base, such as sodium or potassium methoxide (B1231860), deprotonates the alcohol or polyol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the methoxide ion and forming the new, larger ester. mdpi.com

Acid-catalyzed transesterification, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol or polyol then attacks this activated carbon, also forming a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. While generally slower than base-catalyzed reactions, acid catalysis is less sensitive to the presence of free fatty acids in the feedstock. mdpi.com

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the transesterification process.

Catalyst TypeCatalyst ExampleAlcohol/PolyolTemperature (°C)Molar Ratio (Oil:Alcohol)Yield (%)Reference
Homogeneous BaseSodium Hydroxide (NaOH)Methanol606:1>98 repec.org
Homogeneous BasePotassium Hydroxide (KOH)Methanol559.1:190.56 mdpi.com
Heterogeneous BaseCalcium Oxide (CaO)Methanol-11.69:1>96 mdpi.com
Homogeneous AcidSulfuric Acid (H₂SO₄)Methanol516.1:1- mdpi.com
Heterogeneous BaseCaO/Al₂O₃Ethyl Acetate/Glycerol (B35011)701:9 (Glycerol:Ethyl Acetate)87.52 (Glycerol Conversion) researchgate.net

Mechanisms of Specific Transformations

Radical Reactions and Their Catalysis

The exocyclic double bond in this compound is susceptible to radical-mediated reactions, including polymerization and addition reactions. These reactions are typically initiated by radical initiators that generate a reactive species, which then attacks the double bond.

One important class of radical reactions is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond. This reaction can proceed via a radical mechanism, often initiated by light or a radical initiator, to form a thiyl radical (RS•). The thiyl radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgrsc.org This process is highly efficient and stereoselective. wikipedia.org

Radical polymerization of vinylidene compounds like this compound can also occur. This process is initiated by the decomposition of a radical initiator to form primary radicals, which then add to the double bond of the monomer. This creates a new radical species that can further react with other monomer units, leading to the formation of a polymer chain. The polymerization of related methylene-containing spiro-orthoesters has been shown to proceed via a free radical ring-opening mechanism. cjps.org

Reaction TypeReactantCatalyst/InitiatorKey IntermediatesProduct TypeReference
Thiol-ene AdditionThiolPhotoinitiator/HeatThiyl radical, Carbon-centered radicalThioether wikipedia.orgrsc.org
Radical PolymerizationMonomerRadical Initiator (e.g., AIBN, Benzoyl Peroxide)Propagating radical chainPolymer cjps.org

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich double bond of this compound is a prime target for electrophilic addition reactions. In these reactions, an electrophile is attracted to the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

Conversely, the double bond can be rendered susceptible to nucleophilic attack through specific reaction conditions. For instance, in the Michael addition reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated ester, related transformations can introduce this functionality, enabling subsequent nucleophilic additions. nih.gov Nucleophilic epoxidation is another important reaction where a nucleophile, such as a peroxy acid, attacks the double bond to form an epoxide ring.

The carbonyl group of the ester also presents a site for nucleophilic acyl substitution, as seen in the transesterification reaction discussed earlier.

Rearrangement Pathways

The vinylidene moiety in certain molecular frameworks can undergo skeletal rearrangements. mdpi.comnih.gov While specific rearrangement pathways for this compound are not extensively documented, related chemistries suggest potential transformations. For instance, metal-catalyzed isomerization reactions can shift the position of the double bond within the fatty acid chain. uwa.edu.au

One notable rearrangement is the vinylidene-acetylene rearrangement, which is typically catalyzed by transition metals. However, the reverse reaction, the alkyne-vinylidene rearrangement, is more common in organometallic chemistry. uwa.edu.au

Furthermore, under certain conditions, such as in the presence of strong acids or via photochemical activation, complex skeletal rearrangements can occur in unsaturated systems. These can involve sigmatropic shifts or the formation and subsequent rearrangement of carbocation intermediates. cambridgescholars.com For example, the Wagner-Meerwein rearrangement involves the 1,2-shift of an alkyl group or hydride to a neighboring carbocation center, leading to a more stable carbocation and a rearranged carbon skeleton. cambridgescholars.com Another relevant transformation is the olefin metathesis reaction, which, while not a rearrangement in the classical sense, involves the redistribution of alkene fragments and can lead to significant changes in the molecular structure. Self-metathesis of methyl oleate, for instance, has been shown to produce 9-octadecene (B1240498) and dimethyl 9-octadecene-1,18-dioate. eurjchem.comresearchgate.netdoaj.orgui.ac.id

Advanced Spectroscopic and Analytical Characterization of Methyl 9 Methylideneoctadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Studies of Methylidene and Alkyl Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons within the methyl 9-methylideneoctadecanoate molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons. oregonstate.edu

The key signals in the ¹H NMR spectrum of this compound are those corresponding to the methylidene (=CH₂) and alkyl (-CH₂-, -CH₃) protons. The two protons of the methylidene group are typically observed as distinct signals in the region of 4.5-7.0 ppm, a downfield shift attributed to the deshielding effect of the double bond. oregonstate.edulibretexts.org The numerous methylene (B1212753) protons of the long alkyl chain appear as a complex multiplet in the upfield region, generally between 1.2 and 1.9 ppm. oregonstate.edupdx.edu The terminal methyl protons of the alkyl chain are expected to resonate at the most upfield position, around 0.8-1.0 ppm. pdx.edu The methyl ester protons (-OCH₃) typically appear as a sharp singlet around 3.5-5.5 ppm. oregonstate.edulibretexts.org

Table 1: Typical ¹H NMR Chemical Shifts for Key Protons in this compound

Proton TypeTypical Chemical Shift (δ, ppm)
Methylidene (=CH₂)4.5 - 7.0 oregonstate.edulibretexts.org
Methyl Ester (-OCH₃)3.5 - 5.5 oregonstate.edulibretexts.org
Alkyl Methylene (-CH₂-)1.2 - 1.9 oregonstate.edupdx.edu
Terminal Methyl (-CH₃)0.8 - 1.0 pdx.edu

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Carbon (¹³C) NMR Characterization of Ester and Alkene Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org

In the ¹³C NMR spectrum of this compound, the ester carbonyl carbon (C=O) is the most downfield signal, typically appearing in the range of 160-180 ppm. libretexts.org The two alkene carbons of the methylidene group are also found in the downfield region, generally between 110 and 140 ppm. libretexts.org The carbon of the methyl ester group (-OCH₃) resonates around 50-60 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.org The carbons of the long alkyl chain produce a series of signals in the upfield region of the spectrum, typically between 10 and 40 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon TypeTypical Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)160 - 180 libretexts.org
Alkene Carbons (=C<)110 - 140 libretexts.org
Methyl Ester Carbon (-OCH₃)50 - 60 libretexts.org
Alkyl Carbons (-CH₂-, -CH₃)10 - 40 libretexts.org

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent methylene protons along the alkyl chain, helping to piece together the sequence of the carbon backbone. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch HSQC is invaluable for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the methylidene proton signals would show a direct correlation to the alkene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.chyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the ester carbonyl carbon and the quaternary alkene carbon. It can also confirm the connection between the methyl ester protons and the carbonyl carbon, and the connectivity around the double bond. youtube.com

Heteronuclear NMR (e.g., ³¹P NMR for specific derivatives)

While not directly applicable to this compound itself, heteronuclear NMR techniques like Phosphorus-31 (³¹P) NMR would be relevant for characterizing specific derivatives of this compound. If, for example, a phosphorus-containing moiety were introduced into the molecule, ³¹P NMR would provide direct information about the chemical environment of the phosphorus nucleus.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. chemguide.co.uk

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

For a fatty acid methyl ester like this compound, characteristic fragmentation patterns are expected. libretexts.org The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group (α-cleavage), leading to the loss of the alkoxy group (-OCH₃) or the alkyl chain. libretexts.orgmiamioh.edu The McLafferty rearrangement is another common fragmentation pathway for esters with sufficiently long alkyl chains. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the components of a mixture are first separated by gas chromatography and then analyzed by mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of volatile compounds like fatty acid methyl esters. gcms.cz The retention time from the GC provides an additional piece of identifying information, and the mass spectrum of the eluting compound can be compared to libraries of known spectra for confirmation. researchgate.netjapsonline.com The fragmentation pattern observed in the GC-MS analysis of this compound would provide definitive evidence for the presence of the methyl ester group, the long alkyl chain, and the position of the methylidene group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the compound, confirming the presence and number of carbon, hydrogen, and oxygen atoms.

For this compound, the expected exact mass can be calculated from its chemical formula, C₂₀H₃₈O₂. This precise mass measurement is instrumental in distinguishing it from other isobaric compounds, which have the same nominal mass but different elemental compositions.

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is first vaporized and injected into the gas chromatograph. The compound then travels through a capillary column, where it is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase.

Once separated, the this compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of this compound will show a characteristic fragmentation pattern, which serves as a molecular fingerprint for its identification. For quantitative analysis, the abundance of specific ions is measured and compared to that of a known standard. This allows for the precise determination of the concentration of this compound in the sample. researchgate.net

The accuracy of the quantitative analysis can be ensured by establishing a calibration curve with known concentrations of a pure standard. nih.gov The stability of the analytical method is also assessed to ensure that the results are reproducible over time. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Methylidene and Ester Groups

Infrared (IR) and Raman spectroscopy are valuable techniques for the structural elucidation of this compound, providing detailed information about its functional groups.

The methylidene group (=CH₂) exhibits characteristic vibrational modes. The C=C stretching vibration is a key indicator and typically appears in the region of 1650-1600 cm⁻¹. The out-of-plane bending (wagging) of the =C-H bonds gives rise to a strong absorption band around 910 cm⁻¹, which is a hallmark of a terminal double bond.

The ester group (-COOCH₃) also has distinct vibrational signatures. The most prominent is the C=O stretching vibration, which results in a strong absorption band in the range of 1750-1735 cm⁻¹. The C-O-C stretching vibrations of the ester linkage produce two bands, an asymmetric stretch typically found between 1250 and 1150 cm⁻¹ and a symmetric stretch between 1150 and 1000 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Methylidene (=CH₂) C=C Stretch 1650-1600
=C-H Out-of-Plane Bend ~910
Ester (-COOCH₃) C=O Stretch 1750-1735
C-O-C Asymmetric Stretch 1250-1150
C-O-C Symmetric Stretch 1150-1000

Attenuated Total Reflectance (ATR-IR) Applications

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy (ATR-FTIR) that simplifies the analysis of liquid and solid samples. mt.com In ATR-IR, the sample is brought into direct contact with a crystal of high refractive index, such as diamond, zinc selenide, or germanium. shimadzu.com The infrared beam passes through the crystal and is totally internally reflected at the crystal-sample interface. anton-paar.com This creates an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its infrared spectrum with minimal to no sample preparation. mt.comunige.ch

For this compound, which is typically a liquid or waxy solid at room temperature, ATR-IR is a particularly useful technique. It allows for rapid and non-destructive analysis, making it suitable for quality control and reaction monitoring. mt.com The resulting spectrum provides the same detailed vibrational information as traditional transmission IR, clearly showing the characteristic bands of the methylidene and ester functional groups. researchgate.net This makes ATR-IR a powerful tool for confirming the identity and assessing the purity of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule. While isolated double bonds, such as the one in this compound, do have UV absorption, it typically occurs at wavelengths below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers.

However, if the double bond in this compound were to be in conjugation with other double bonds or chromophores, the UV-Vis spectrum would show distinct absorption bands at longer wavelengths. For instance, conjugated dienes typically absorb in the 210-250 nm range. The presence of significant absorption in this region could indicate the presence of isomeric impurities or degradation products where the double bond has migrated to form a conjugated system. Therefore, while not a primary tool for the direct characterization of the isolated double bond in this compound, UV-Vis spectroscopy can be a useful method for assessing the purity of the compound and detecting the presence of conjugated isomers.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from its various isomers.

Gas Chromatography (GC) , as mentioned in the context of GC-MS, is a primary method for assessing purity. When coupled with a flame ionization detector (FID), GC can provide quantitative information on the percentage of this compound in a sample relative to other volatile components. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed. quality-assistance.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for the analysis of fatty acid methyl esters. Different isomers of methyl octadecanoate, including positional and geometric isomers of the double bond, can often be separated using HPLC due to subtle differences in their polarity and interaction with the stationary phase.

The choice between GC and HPLC will depend on the specific analytical goals. GC is generally preferred for its high resolution and sensitivity for volatile compounds like fatty acid methyl esters. HPLC can be advantageous when dealing with less volatile impurities or when non-destructive recovery of the separated components is desired. quality-assistance.com

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a cornerstone technique for the analysis of FAMEs, including this compound, due to their volatility and thermal stability. restek.com The process typically involves the conversion of fatty acids to their methyl esters to increase volatility and improve peak shape, a process known as derivatization. gcms.cz

Separation Principles and Column Selection: The separation of FAMEs in a GC system is based on their differential partitioning between a stationary phase and a mobile gas phase. Capillary columns are favored over packed columns for their superior separation efficiency, which is crucial when dealing with complex mixtures of fatty acids containing isomers. gcms.cz For the analysis of saturated and unsaturated FAMEs, columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax-type phases), are commonly employed. gcms.cz For resolving geometric (cis/trans) isomers, highly polar biscyanopropyl phases are often the columns of choice. gcms.cz

Detection and Quantification: A Flame Ionization Detector (FID) is frequently coupled with GC for the quantification of FAMEs. s4science.at The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, allowing for accurate quantification when calibrated with appropriate standards. s4science.at For enhanced specificity and structural information, GC can be coupled with a mass spectrometer (GC-MS). nih.gov While electron ionization (EI) is a common ionization technique in GC-MS, it can cause extensive fragmentation of FAMEs. nih.gov Negative chemical ionization (NCI) offers a softer ionization method, leading to less fragmentation and potentially higher sensitivity for certain analytes. nih.gov

Research Findings: Studies have demonstrated the successful separation and quantification of a wide range of FAMEs using GC. For instance, the analysis of a 37-component FAME standard mixture, which includes various saturated and unsaturated esters, has been achieved with excellent resolution and reproducibility. s4science.at The development of Ultra-Fast GC methods has significantly reduced analysis times, with separations that traditionally took 30-60 minutes now being completed in a couple of minutes without compromising accuracy or precision. thermofisher.com These rapid methods are particularly valuable for high-throughput screening of samples. thermofisher.com

Table 1: Typical GC Parameters for FAME Analysis

Parameter Typical Value/Condition Source
Column Type Capillary (e.g., FAMEWAX, Rt-2560) restek.com
Stationary Phase Polyethylene glycol or biscyanopropyl gcms.cz
Carrier Gas Hydrogen or Helium thermofisher.com
Injector Type Split/Splitless or PTV scioninstruments.com
Detector FID or MS s4science.atnih.gov

| Temperature Program | Ramped, e.g., 120°C to 250°C | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for both the analysis and purification of FAMEs, offering advantages over GC, particularly for preparative scale separations and the analysis of thermally labile compounds. edpsciences.org

Separation Principles and Column Selection: Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME separation. nih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.govsielc.com Separation is based on the hydrophobicity of the FAMEs, with longer chain and more saturated FAMEs being retained longer on the column. mdpi.com The use of specialized columns, such as those with cholesteryl-functionalized silica (B1680970) (e.g., COSMOSIL Cholester), can provide unique selectivity for isomers. nih.gov

Detection and Purification: UV detectors are commonly used for the detection of FAMEs, especially after derivatization with a UV-absorbing tag like a naphthacyl group, which enhances sensitivity. edpsciences.org A significant advantage of HPLC with UV detection is that it is a non-destructive technique, allowing for the collection of separated fractions for further analysis or use. edpsciences.org For preparative purposes, this allows for the isolation of pure compounds from complex mixtures. nih.gov Evaporative Light Scattering Detectors (ELSD) can also be used and offer a more universal response for non-volatile analytes. researchgate.net

Research Findings: Researchers have successfully developed RP-HPLC methods for the preparative separation of cis and trans isomers of unsaturated FAMEs. nih.gov For example, an isocratic RP-HPLC method using a C18 column and acetonitrile as the mobile phase was able to separate the cis and trans isomers of C16:1, C18:1, C18:2, C18:3, 20:1, and 22:1 FAMEs. nih.gov This approach has been shown to be a viable alternative to silver-ion chromatography for the analysis of trans fatty acids. nih.gov Furthermore, HPLC coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) has been utilized for the structural characterization of unusual fatty acid methyl esters, including the localization of double and triple bonds. nih.gov

Table 2: Comparison of HPLC and GC for FAME Analysis

Feature Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Source
Principle Partitioning between gas and solid/liquid phase Partitioning between liquid and solid phase restek.commdpi.com
Analyte Volatility Required Not required restek.comedpsciences.org
Derivatization Often necessary to increase volatility Can be used to enhance detection gcms.czedpsciences.org
Thermal Stability Analytes must be thermally stable Suitable for thermally labile compounds s4science.atedpsciences.org
Detection Destructive (FID) or non-destructive (MS) Generally non-destructive (UV, ELSD) s4science.atedpsciences.org

| Preparative Scale | Limited | Well-suited | nih.gov |

Advanced Analytical Techniques

Beyond GC and HPLC, other advanced analytical techniques can provide valuable information about the structure and properties of FAMEs like this compound.

X-ray Diffraction for Crystalline Forms: While not as commonly applied to individual FAMEs as other techniques, X-ray diffraction can be used to study the crystalline structure of fatty acid methyl esters, particularly when they are in a solid state at low temperatures. researchgate.net The crystallization behavior of FAMEs is of significant interest in the context of biodiesel, as the formation of solid crystals at low temperatures can negatively impact fuel properties. researchgate.net Differential Scanning Calorimetry (DSC) is often used in conjunction with thermodynamic models to study the crystallization onset temperatures and eutectic points of FAME mixtures. researchgate.net Research has shown that the crystallization properties of saturated FAMEs like methyl palmitate and methyl stearate (B1226849) can be investigated in the presence of unsaturated FAMEs such as methyl oleate (B1233923). researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Methyl palmitate
Methyl stearate
Methyl oleate
Acetonitrile
Methanol (B129727)
Polyethylene glycol
Carbon dioxide
Helium
Hydrogen

Biological Activities and Mechanistic Studies

The biological activities of Methyl 9-methylideneoctadecanoate are an emerging area of research. Preliminary investigations and studies on structurally similar compounds suggest a potential for both antimicrobial and anti-inflammatory effects.

Antimicrobial Properties and Efficacy

While specific data on the antimicrobial activity of this compound is limited, the broader class of fatty acid methyl esters (FAMEs) has demonstrated notable efficacy against a range of pathogenic microorganisms.

Research into the antibacterial properties of various FAMEs has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a study on the hexane (B92381) extract of Bidens bipinnata leaves, which contains 9-Octadecenoic acid (Z)-, methyl ester, a compound structurally related to this compound, demonstrated antibacterial activity against Staphylococcus aureus. scielo.br However, the reported MIC50 value was greater than 250 μg/mL, indicating moderate activity. scielo.br

Another study on the methanolic extract of the marine bivalve Paratapes undulatus, which is rich in various FAMEs including 9-octadecenoic acid, methyl ester, showed remarkable antibacterial activity against several pathogenic strains. ncsu.edu The extract was effective against Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus. ncsu.edu

Table 1: Antibacterial Activity of Extracts Containing Fatty Acid Methyl Esters

Extract SourceActive Compounds MentionedPathogenic StrainObserved Activity
Bidens bipinnata (Hexane extract)9-Octadecenoic acid (Z)-, methyl esterStaphylococcus aureusMIC50 > 250 μg/mL
Paratapes undulatus (Methanolic extract)9-Octadecenoic acid, methyl esterEscherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Staphylococcus aureusRemarkable antibacterial activity

Similar to the antibacterial data, specific studies on the antifungal potential of this compound are scarce. However, research on related FAMEs suggests a promising avenue for investigation. Extracts from the symbiont bacteria of mangroves, containing 9-octadecenoic acid, methyl ester, have been predicted to possess antifungal potential. scielo.br

The precise molecular mechanisms by which this compound exerts its antimicrobial action have not been elucidated. However, the proposed mechanisms for fatty acids and their esters generally involve the disruption of the bacterial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Some fatty acid derivatives have also been shown to interfere with cellular processes such as the electron transport chain and oxidative phosphorylation, further contributing to their antimicrobial effects. For instance, tridecanoic acid methyl ester has been found to inhibit DNA gyrase, an essential bacterial enzyme, suggesting that interference with DNA replication could be another mechanism of action for some FAMEs. nih.gov

Anti-inflammatory Effects and Related Mechanisms

Preliminary evidence suggests that certain fatty acid methyl esters possess anti-inflammatory properties. While direct studies on this compound are not widely available, research on structurally similar compounds provides insights into potential mechanisms.

A study on a related compound, methyl 9-oxo-(10E,12E)-octadecadienoate, isolated from Fomes fomentarius, demonstrated significant anti-inflammatory activity in murine macrophages. nih.gov This compound was found to suppress the secretion of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This suppression was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. nih.gov

Furthermore, the study revealed that the anti-inflammatory effect was associated with the specific inhibition of the signal transducer and activator of transcription 3 (STAT3) phosphorylation. nih.gov The compound did not appear to affect other major inflammatory pathways such as NF-κB, p38, JNK, or ERK. nih.gov Another related compound, 8-oxo-9-octadecenoic acid, has been shown to inhibit LPS-induced inflammatory responses by suppressing the phosphorylation of JNK, ERK, and components of the NF-κB pathway. mdpi.com The methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has also been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 pathways. nih.gov

Table 2: Anti-inflammatory Mechanisms of Related Fatty Acid Derivatives

CompoundKey Findings
Methyl 9-oxo-(10E,12E)-octadecadienoateSuppressed NO and PGE2 secretion; Downregulated iNOS and COX-2 expression; Inhibited STAT3 phosphorylation. nih.gov
8-oxo-9-octadecenoic acidInhibited LPS-induced production of NO and inflammatory cytokines; Downregulated iNOS and COX-2 expression; Inhibited phosphorylation of JNK, ERK, and NF-κB pathway components. mdpi.com
Methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acidReduced expression of pro-inflammatory cytokines; Modulated NF-κB and Nrf2 pathways. nih.gov

The downregulation of COX-2 expression by related compounds strongly suggests that this compound may also interact with the cyclooxygenase enzyme system. nih.govmdpi.com COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting the expression or activity of COX-2, fatty acid derivatives can effectively reduce the production of these inflammatory molecules. While direct enzymatic inhibition studies on this compound and COX enzymes are lacking, the existing evidence from similar molecules points to this as a plausible mechanism for its potential anti-inflammatory effects.

Other Bioactive Properties

The scientific exploration of modified fatty acids has revealed a spectrum of biological activities. While direct studies on this compound are limited, research on related fatty acid methyl esters (FAMEs) provides valuable insights into its potential bioactive profile.

Hypocholesterolemic Potential

Research has indicated that compounds such as hexadecanoic acid methyl ester and 10-octadecenoic acid methyl ester may contribute to lowering blood cholesterol. Similarly, 9-Octadecenoic acid (Z)-, methyl ester, an isomer of the common oleic acid methyl ester, has been associated with hypocholesterolemic effects. The mechanism behind these effects is often linked to the modulation of lipid metabolism and transport. Saturated fatty acids are generally considered hypercholesterolemic, whereas unsaturated fatty acids tend to have a hypocholesterolemic effect when compared to their saturated counterparts. nih.gov The introduction of a methylidene group could potentially alter the molecule's interaction with enzymes and receptors involved in cholesterol homeostasis, but specific studies are required to confirm this hypothesis.

The esterification of phytosterols (B1254722) with fatty acids from fish oil has been shown to produce a hypocholesterolemic effect in animal models, suggesting that fatty acid esters can be effective carriers for other lipid-lowering agents. researchgate.net

Antioxidant Activity

Fatty acid methyl esters have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various chronic diseases. Several FAMEs have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation.

Studies have reported that hexadecanoic acid methyl ester and 11-octadecenoic acid, methyl ester possess antioxidant activities. researchgate.net Furthermore, 9-Octadecenoic acid (Z) methyl ester has also been identified as having antioxidant properties. The antioxidant potential of FAMEs is often attributed to the presence of unsaturation in the fatty acid chain, which can donate a hydrogen atom to quench free radicals.

A study on FAMEs from various vegetable oils, rich in unsaturated methyl esters like methyl oleate (B1233923) and methyl linoleate, showed significant antioxidant activity. mdpi.com The presence of a methylidene group in this compound introduces a point of unsaturation, which could theoretically contribute to its antioxidant capacity. However, the specific impact of the exocyclic double bond on this activity has not been experimentally determined.

Enzyme Inhibition Studies (e.g., Topoisomerase I inhibition of related fatty acids)

The ability of fatty acids and their derivatives to inhibit enzymes is a key area of pharmacological research. Topoisomerases, enzymes that regulate the topology of DNA, are important targets for anticancer drugs.

Research has shown that certain unsaturated fatty acids can be potent inhibitors of topoisomerase I. nih.gov The inhibitory activity is dependent on the presence of a cis-double bond and a free carboxyl group. nih.gov For instance, petroselinic acid and vaccenic acid, both C18:1 fatty acids with a cis-double bond, are strong inhibitors of topoisomerase I. nih.gov In contrast, their corresponding methyl esters, such as the methyl ester of oleic acid, exhibit little to no inhibitory effect. nih.gov This suggests that the free carboxylic acid moiety is crucial for the interaction with the enzyme.

Given that this compound is a methyl ester, it is unlikely to be a direct inhibitor of topoisomerase I based on the structure-activity relationships established for related fatty acids. However, it is conceivable that in a biological system, the ester could be hydrolyzed to the corresponding free fatty acid, 9-methylideneoctadecanoic acid, which might then exert an inhibitory effect on topoisomerase I. The presence and position of the methylidene group could influence this potential activity.

Structure-Activity Relationships (SAR) of Methylidene FAMEs

The biological activity of fatty acid methyl esters is intrinsically linked to their chemical structure. Modifications such as the introduction of a methylidene group can significantly alter their physicochemical properties and, consequently, their interactions with biological systems.

Impact of Methylidene Position and Stereochemistry

While specific studies on the structure-activity relationship of this compound and its isomers are not extensively documented in publicly available literature, general principles from related fields can offer some insights. For instance, in methyl-branched fatty acids, the position of the methyl group affects the fluidity of lipid bilayers. nih.gov A methyl branch introduces a kink in the acyl chain, which disrupts packing and increases membrane fluidity. nih.gov It is plausible that a methylidene group could induce a similar, or perhaps more pronounced, conformational change in the fatty acid chain.

The stereochemistry of the methylidene group itself is not a factor as it is a planar sp2-hybridized group. However, the position of this group could influence the molecule's ability to fit into the active sites of enzymes or bind to receptors. The lack of specific research on the impact of the methylidene position in FAMEs on their biological activities represents a knowledge gap that warrants further investigation.

Chain Length and Degree of Unsaturation Effects

The chain length and the degree of unsaturation are well-established modulators of the biological activity of fatty acids and their esters.

Chain Length: The length of the carbon chain influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in the context of topoisomerase inhibition by unsaturated fatty acids, the inhibitory potency is dependent on the carbon chain length. nih.gov

Degree of Unsaturation: The number and position of double bonds play a crucial role in determining the biological properties of fatty acids. Unsaturated fatty acids generally exhibit different biological activities compared to their saturated counterparts. For example, unsaturated fatty acids are potent inhibitors of topoisomerase I, while saturated fatty acids are inactive. nih.gov The presence of the methylidene group in this compound introduces a degree of unsaturation. How this exocyclic double bond compares to an endocyclic double bond in terms of influencing bioactivity is an area that requires further scientific inquiry.

The table below summarizes the reported biological activities of fatty acid methyl esters that are structurally related to this compound.

Compound NameReported Biological Activity
Hexadecanoic acid, methyl ester Hypocholesterolemic, Antioxidant
10-Octadecenoic acid, methyl ester Hypocholesterolemic
9-Octadecenoic acid (Z)-, methyl ester Hypocholesterolemic, Antioxidant
11-Octadecenoic acid, methyl ester Antioxidant
Petroselinic acid Topoisomerase I inhibitor
Vaccenic acid Topoisomerase I inhibitor
Oleic acid methyl ester Little to no Topoisomerase I inhibition

Cellular and Molecular Interactions

There is no available scientific literature detailing the specific in vitro cellular assays, membrane interactions, or protein binding studies for this compound.

No data is available from in vitro cellular assays for this compound.

Specific pathways and metabolites resulting from the enzymatic biotransformation of this compound have not been documented. While the metabolism of other fatty acids with methylene-interrupted double bonds has been investigated, this research does not specifically address this compound. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is a crucial tool for understanding the three-dimensional structure and conformational flexibility of molecules like Methyl 9-methylideneoctadecanoate. The long aliphatic chain of this ester allows for a multitude of possible conformations, which can significantly influence its physical properties and chemical reactivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For long-chain unsaturated fatty acid methyl esters, these calculations are invaluable for understanding their chemical behavior.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine a variety of electronic properties that serve as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

A computational analysis of methyl oleate (B1233923), an isomer of this compound, using the DFT method (B3LYP/6-31G*) has provided valuable data that can serve as a model. researchgate.net The HOMO and LUMO energies are particularly important as they indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. In methyl oleate, the region around the C=C double bond is the most reactive site, which is also expected to be the case for the C=CH2 group in this compound.

The electrostatic potential map of methyl oleate reveals the distribution of charge, with the oxygen atoms of the ester group being the most electronegative. researchgate.net This information is crucial for predicting how the molecule will interact with other polar molecules and in different chemical environments.

Table 1: Calculated Electronic Properties for Methyl Oleate (as a model for this compound)

PropertyValue
HOMO Energy-0.230290 a.u.
LUMO Energy0.013815 a.u.
Molecular Dipole Moment1.3671 Debye

Data sourced from a computational analysis of methyl oleate using Gaussian 09 software with the DFT method (B3LYP/6-31G). researchgate.net*

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. For this compound, specific vibrational modes associated with the C=CH2 group (e.g., the C=C stretching and the =CH2 bending modes) and the ester carbonyl group (C=O stretching) would be of particular interest.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. These predictions are highly sensitive to the molecular conformation, making them a powerful tool for structural elucidation.

Reaction Pathway and Mechanism Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving unsaturated fatty acid esters. These simulations can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Transition State Analysis and Energy Profiles

For reactions such as oxidation or addition across the double bond, computational methods can be used to locate the transition state structures and calculate their energies. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Theoretical studies on the addition reactions to unsaturated fatty acids have provided detailed mechanistic and stereochemical insights. chimia.ch For this compound, the reaction pathway for the addition of various reagents to the exocyclic double bond could be simulated to predict the most likely products and their stereochemistry.

Mechanistic Insights into Complex Transformations

The oxidation of unsaturated fatty acid methyl esters is a complex process that can be investigated using computational simulations. mdpi.com These studies can help to understand the initial steps of auto-oxidation, which often involve the formation of hydroperoxides. mdpi.com The reactivity of different C-H bonds towards hydrogen abstraction can be assessed by calculating their bond dissociation energies. In this compound, the allylic C-H bonds adjacent to the methylidene group are expected to be particularly susceptible to abstraction, initiating the oxidation process.

Simulations can also shed light on the subsequent decomposition of intermediates, leading to the formation of a variety of oxidation products. mdpi.com This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Docking and Molecular Dynamics Simulations for Biological Interactions

Theoretical and computational chemistry provides powerful tools for investigating the biological activities of chemical compounds at a molecular level. For a molecule like this compound, these methods can predict and analyze its interactions with biological macromolecules, such as proteins and cell membranes. Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in silico approaches that offer insights into the potential mechanisms of action and pharmacokinetic properties of a compound before it is synthesized or tested in a laboratory. These computational studies are crucial in modern drug discovery and development for identifying potential lead compounds. texilajournal.com

Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). texilajournal.com This prediction helps in understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex. For this compound, docking studies could be employed to screen its binding potential against a wide array of protein targets, thereby helping to identify its potential biological functions or toxicities.

Table 1: Hypothetical Docking Results of this compound with Human Fatty Acid Binding Protein 4 (FABP4)

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5A lower binding energy suggests a stronger, more stable interaction between the ligand and the protein.
Interacting Residues PHE16, ARG126, TYR128Amino acids in the binding pocket of FABP4 predicted to form key interactions with the ligand.
Hydrogen Bonds ARG126The arginine residue is predicted to form a hydrogen bond with the ester group of the compound.
Hydrophobic Interactions ALA33, ILE104, VAL115Non-polar residues that are likely to interact with the long hydrocarbon chain of the fatty acid methyl ester.

This table is for illustrative purposes only and does not represent actual experimental data.

Membrane Interactions and Permeability Modeling

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and its environment. When studying the biological activity of a molecule like this compound, MD simulations can be particularly useful for understanding its behavior within a biological membrane. These simulations can model the movement of the compound and the lipid bilayer over time, offering insights into its permeability, orientation, and influence on membrane properties.

Predicting the permeability of a compound across cell membranes is a critical aspect of drug development, as it affects absorption and distribution in the body. nih.gov Computational models, often based on quantitative structure-activity relationships (QSAR), can be developed to predict the permeability of compounds. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to correlate its structure with its permeability. For a molecule like this compound, a membrane-interaction QSAR (MI-QSAR) model could be used to predict its permeability across cell lines like Caco-2 or Madin-Darby Canine Kidney (MDCK), which are commonly used as in vitro models for the intestinal barrier. nih.govnih.gov

The descriptors used in such models can be derived from the compound's structure and its simulated interactions with a model membrane, such as a dimyristoylphosphatidylcholine (B1235183) (DMPC) monolayer. nih.gov While a specific permeability model for this compound has not been published, the following table illustrates the types of molecular descriptors that would be relevant in such a computational study.

Table 2: Illustrative Molecular Descriptors for Permeability Modeling of this compound

DescriptorDescriptionRelevance to Permeability
LogP The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.Higher lipophilicity generally correlates with increased membrane permeability.
Topological Polar Surface Area (TPSA) The sum of the surface areas of polar atoms in a molecule.A lower TPSA is often associated with better cell membrane permeability.
Molecular Weight (MW) The mass of one mole of the compound.Smaller molecules tend to permeate membranes more easily.
Number of Rotatable Bonds The count of bonds that allow free rotation, indicating molecular flexibility.Increased flexibility can influence how a molecule positions itself to cross the membrane.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor sites in the molecule.A higher number can hinder permeability due to strong interactions with the aqueous environment.

This table is for illustrative purposes only and does not represent actual experimental data.

Applications and Industrial Relevance

Biodiesel Applications and Fuel Chemistry

The combustion behavior of a biodiesel is intricately linked to the chemical makeup of its constituent FAMEs. Factors such as chain length, degree of unsaturation, and the presence of branching all influence ignition quality, heat release, and emission profiles. international-agrophysics.orgnih.gov

Research on various FAMEs has shown that longer, straight-chain saturated esters generally exhibit shorter ignition delays. nih.gov Conversely, an increase in the number of double bonds tends to prolong the ignition delay. nih.gov The presence of branching in the fatty acid chain can also impact combustion, although the effects are complex and depend on the specific structure.

While specific engine performance data for pure Methyl 9-methylideneoctadecanoate is not extensively documented in publicly available literature, studies on related compounds offer valuable insights. For instance, investigations into the combustion of short and medium-chain saturated FAMEs have shown that esters with lower carbon numbers can lead to reduced smoke emissions, albeit with a longer ignition delay. chem-soc.si The unique exocyclic double bond in this compound suggests it would have distinct combustion properties compared to more common unsaturated FAMEs with internal double bonds. Further research is needed to fully characterize its performance in diesel engines.

Table 1: General Influence of FAME Structure on Combustion

FAME CharacteristicImpact on Combustion
Increased Chain Length Decreased Ignition Delay
Increased Unsaturation Increased Ignition Delay
Branching Complex Effects on Ignition

This interactive table allows for a comparison of how different structural features of Fatty Acid Methyl Esters (FAMEs) generally affect their combustion properties.

The cetane number is a critical parameter for diesel fuels, indicating the fuel's ignition quality. researchgate.net Higher cetane numbers generally lead to shorter ignition delay periods, resulting in smoother engine operation and reduced emissions. researchgate.net The molecular structure of FAMEs is a primary determinant of a biodiesel's cetane number. researchgate.netnih.gov

Generally, saturated, straight-chain fatty esters possess higher cetane numbers. nih.govresearchgate.net Unsaturation, particularly multiple double bonds, tends to lower the cetane number. researchgate.netwikipedia.org The effect of branching on the cetane number is not as straightforward. Studies on branched-chain fatty esters have indicated that the branching in the alcohol moiety of the ester does not significantly impact the cetane number compared to their straight-chain counterparts. wikipedia.org This suggests that branched esters, which can improve the cold-flow properties of biodiesel, could be used without a significant penalty to ignition quality. wikipedia.org

While there is no specific data available on this compound acting as a cetane number improver, the general understanding of structure-property relationships for FAMEs suggests that its branched structure might offer benefits in terms of low-temperature performance without drastically reducing the cetane number. However, the influence of the unique methylidene group on the cetane number requires specific experimental evaluation.

Functional Materials and Polymer Science

The presence of a reactive vinylidene group makes this compound a promising candidate for applications in polymer and materials science. This functional group can participate in various polymerization reactions, allowing for the creation of novel polymers with tailored properties.

Unsaturated fatty acids and their derivatives are increasingly being explored as renewable monomers for polymer synthesis. irjet.netaau.edu.et The double bonds within these molecules can undergo polymerization through various mechanisms, including radical polymerization and acyclic diene metathesis (ADMET). irjet.netaau.edu.et For example, α,ω-unsaturated glycolipids derived from fatty acids have been successfully polymerized via ADMET to create polyesters with high molecular weights and desirable thermal properties. irjet.net

The vinylidene group in this compound is a particularly interesting functional handle for polymerization. While specific studies on the homopolymerization or copolymerization of this exact monomer are not widely reported, the reactivity of similar vinylidene-containing monomers is well-established in polymer chemistry. The polymerization of such monomers can lead to polymers with unique architectures and properties. For instance, the use of fatty acid-based vinyl monomers in radical polymerization has been shown to produce polymers with controlled molecular weights. aau.edu.et The long aliphatic chain of the octadecanoate backbone would likely impart flexibility and hydrophobicity to the resulting polymer.

The functional groups inherent in vegetable oils and their fatty acid derivatives make them excellent starting materials for the synthesis of eco-friendly coating materials. nih.govarabjchem.org These natural oils can be chemically modified to produce polymers such as alkyds, polyesters, and polyurethanes that are used in protective coatings. arabjchem.org

Derivatives of unsaturated fatty acids have been specifically developed for surface modification and the creation of protective coatings. For instance, silane (B1218182) derivatives of methyl oleate (B1233923) have been synthesized via a thiol-ene click reaction to create hydrophobic coatings for concrete. researchgate.net This approach leverages the double bond of the fatty acid to attach functional groups that can then bond to a surface.

Given the reactivity of its methylidene group, derivatives of this compound could be synthesized for similar applications. The terminal double bond is readily accessible for chemical modifications, such as epoxidation, thiol-ene reactions, or other "click" chemistry approaches. elpub.ru These modifications could introduce functionalities suitable for creating protective, hydrophobic, or functional coatings on various substrates. The oil from Vernonia galamensis, a natural source of vernolic acid (an epoxy fatty acid), is already recognized for its potential in producing plastics and rubbery coatings. wikipedia.org This suggests a strong potential for derivatives of its related compounds, like this compound, in the coatings industry.

Green Chemistry and Sustainable Processes

The use of renewable resources is a cornerstone of green chemistry, and vegetable oils are a prime example of a sustainable feedstock. Vernonia galamensis, the plant from which the precursor to this compound can be derived, is a promising industrial oilseed crop, particularly for its production of vernolic acid. wikipedia.orgnih.gov The utilization of such non-edible oil crops for industrial applications avoids competition with food sources, a key principle of sustainable development.

The development of materials and fuels from Vernonia oil aligns with green chemistry principles by offering biodegradable and less toxic alternatives to petroleum-based products. aau.edu.et For instance, the use of Vernonia oil as a reactive diluent in paint formulations can help reduce the emission of volatile organic compounds (VOCs). researchgate.net

Furthermore, the enzymatic synthesis of monomers from fatty acids represents a more environmentally friendly pathway compared to traditional chemical methods that may use toxic reagents. aau.edu.et The potential to produce this compound or its derivatives through biocatalytic routes would further enhance its green credentials. The inherent biodegradability of fatty acid-based materials also contributes to a more sustainable product lifecycle. The use of extracts from plants like Vernonia amygdalina in green synthesis processes, such as for the production of nanoparticles, further highlights the potential for this genus in sustainable technologies.

Bio-based Production Routes and Biorefinery Integration

The bio-based production of fatty acid esters is a cornerstone of modern biorefinery concepts. nih.gov These processes aim to convert renewable resources like vegetable oils, animal fats, and algal lipids into valuable chemicals and biofuels. nih.govnih.gov The primary route to fatty acid methyl esters is through the transesterification of triglycerides with methanol (B129727). mdpi.com

For a compound like this compound, a hypothetical bio-based production pathway would likely involve a starting material containing a fatty acid with a mid-chain double bond, such as oleic acid (cis-9-octadecenoic acid), which is abundant in many plant oils. aocs.org The conversion of the internal double bond of a precursor like methyl oleate into a methylidene group (a C=CH2 group) at the 9-position would require specific catalytic or enzymatic processes. While research exists on the isomerization and functionalization of the double bond in fatty acids, specific methods for creating a 9-methylidene structure are not well-documented. aocs.org

Integration into a biorefinery would see the production of this compound alongside other valuable co-products. For instance, the glycerol (B35011) backbone from the initial transesterification of triglycerides is a platform chemical in its own right. google.com Furthermore, other fatty acid esters produced from the same feedstock could be directed towards biodiesel production or other chemical syntheses. nih.govresearchgate.net The economic viability of producing a specific isomer like this compound would depend on the development of highly selective and efficient conversion technologies and the identification of high-value applications for the final product.

Utilization in Sustainable Chemical Syntheses

Unsaturated fatty acid esters are valuable building blocks in sustainable chemistry due to their renewable origin and reactive double bonds. mdpi.com A molecule such as this compound, with its exocyclic double bond, could theoretically offer unique reactivity for polymer synthesis. The vinylidene group is a known monomer for various polymerization reactions. mdpi.com This could potentially lead to the creation of bio-based polymers with specific properties, such as novel thermoplastic elastomers or specialty plastics. aalto.fi

The development of bio-based monomers is a significant area of research aimed at replacing petroleum-derived plastics. mdpi.comresearchgate.net Compounds like this compound could fit into this paradigm, provided that efficient and selective synthesis routes are established. The reactivity of the methylidene group could be exploited in various addition reactions, allowing for the introduction of different functional groups and the synthesis of a range of bio-based chemicals.

Role as Chemical Intermediates in Organic Synthesis

Fatty acid esters with specific unsaturation patterns are important intermediates in organic synthesis. researchgate.netacs.org The methylidene group in this compound would be a key reactive site for a variety of chemical transformations. For example, it could undergo:

Metathesis reactions: Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds and has been applied to unsaturated fatty acid esters to produce a range of valuable chemicals, including di-esters, unsaturated hydrocarbons, and other functionalized molecules. ijsr.netijsr.net

Epoxidation: The double bond could be converted to an epoxide, a versatile functional group that can be opened by various nucleophiles to introduce a wide range of functionalities. The synthesis of methyl 9,12-epoxyoctadecanoate from castor oil is a known example of this type of transformation on a related fatty acid ester. fao.org

Hydroformylation: This reaction would add a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of aldehydes that can be further converted into alcohols, carboxylic acids, or amines.

Polymerization: As mentioned previously, the vinylidene group could act as a monomer for the synthesis of polymers.

The long aliphatic chain of the octadecanoate backbone would impart specific physical properties, such as hydrophobicity and flexibility, to the resulting molecules.

Potential in Agrochemicals or Bio-pesticides

While there is no specific information on the agrochemical or bio-pesticidal properties of this compound, some fatty acids and their esters are known to exhibit such activities. For instance, certain unsaturated fatty acids have been shown to have inhibitory effects on enzymes like topoisomerase I, which could be a target for anticancer drugs or potentially for pesticides. nih.gov The specific structure of the fatty acid, including the position and geometry of the double bonds, is often critical for its biological activity. nih.gov

The potential of this compound in this area would need to be evaluated through dedicated screening programs. Its long carbon chain could facilitate penetration through the waxy cuticles of insects or the cell membranes of plant pathogens. The methylidene group might confer specific reactivity or binding affinity to biological targets that is different from that of more common unsaturated fatty acid esters. However, without experimental data, any discussion of its potential in agrochemicals remains speculative.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Routes

Future research should focus on exploring novel catalytic systems and reaction conditions to improve synthetic efficiency. One promising avenue is the refinement of the Wittig reaction, a common method for forming carbon-carbon double bonds. semanticscholar.orgresearchgate.netmdpi.comresearchgate.netacs.org Challenges with the Wittig reaction for long-chain ketones include the potential for side reactions and the difficulty in separating the desired product from triphenylphosphine oxide, a stoichiometric byproduct. mdpi.com Investigating alternative olefination reactions, such as those employing organometallic reagents, could offer pathways to higher yields and selectivity.

Furthermore, the development of biocatalytic routes, utilizing enzymes to catalyze the formation of the methylidene group, presents an attractive, sustainable alternative to traditional chemical synthesis. This approach could offer high specificity under mild reaction conditions, minimizing waste and energy consumption.

| Scalability | Transitioning from laboratory-scale synthesis to industrial production presents significant hurdles. | Process optimization for large-scale reactors; investigation of continuous flow chemistry. |

Comprehensive Elucidation of Biological Mechanisms of Action

The biological activity of Methyl 9-methylideneoctadecanoate remains largely unexplored. The presence of the exocyclic double bond could confer unique biological properties compared to its more common unsaturated fatty acid ester counterparts. Future research should be directed towards a comprehensive understanding of its potential interactions with biological systems.

Initial studies should focus on in vitro assays to screen for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The structural similarity to other bioactive lipids suggests that it may interact with specific enzymes or cellular receptors. nih.govfrontiersin.org For instance, many fatty acids and their derivatives are known to play roles in cell signaling and membrane structure. nih.gov Understanding how the methylidene group influences these interactions is a key area for investigation.

Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial. This will likely involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to trace the metabolic fate and interactions of the molecule within a biological system. nih.gov

Exploration of Novel Applications in Emerging Fields

The unique chemical structure of this compound opens up possibilities for its application in various emerging fields, particularly in materials science and as a precursor for specialty chemicals.

The exocyclic double bond is a reactive site that can be exploited for polymerization reactions. This could lead to the development of novel bio-based polymers with unique properties. technologynetworks.commpob.gov.my Fatty acid-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics, offering potential biodegradability and tailored physical properties. technologynetworks.commpob.gov.my Research in this area would involve investigating different polymerization techniques, such as radical polymerization, and characterizing the resulting polymeric materials for their mechanical, thermal, and degradation properties.

Furthermore, the methylidene group can serve as a handle for further chemical modifications, allowing for the synthesis of a variety of functionalized oleochemicals. figshare.com These derivatives could find applications as lubricants, surfactants, and additives in cosmetics and food products. youtube.com

Advanced Analytical Methodologies for Complex Matrices and Trace Analysis

The accurate detection and quantification of this compound, especially in complex biological or environmental samples, will require the development and application of advanced analytical methodologies. The presence of numerous isomeric lipids in such matrices presents a significant analytical challenge. mdpi.comportlandpress.comresearchgate.net

Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), will be a cornerstone for its analysis. mdpi.comresearchgate.netresearchgate.netmpob.gov.mymdpi.commdpi.comnih.gov High-resolution mass spectrometry can provide accurate mass measurements for confident identification, while tandem mass spectrometry (MS/MS) can offer structural information to differentiate it from other isomers. researchgate.nettechnologynetworks.comwikipedia.orgnih.govnih.gov Techniques like ozone-induced dissociation (OzID) can be particularly useful for pinpointing the location of the double bond. technologynetworks.comnih.govcommonorganicchemistry.com

Nuclear magnetic resonance (NMR) spectroscopy will also be an indispensable tool for the unambiguous structural elucidation of the synthesized compound and its potential metabolites. nih.govfrontiersin.orgearthshiftglobal.comrsc.orgresearchgate.net Developing robust analytical methods for trace analysis will be crucial for pharmacokinetic studies and for assessing its environmental fate.

Advanced Analytical Techniques:

Technique Application for this compound
GC-MS Separation and identification of the volatile methyl ester form.
LC-MS/MS Analysis in complex biological matrices and structural elucidation through fragmentation patterns. mdpi.comnih.gov
High-Resolution MS Accurate mass determination for unambiguous molecular formula confirmation. portlandpress.com
NMR Spectroscopy Complete structural characterization, including the position and geometry of the methylidene group. nih.govearthshiftglobal.comrsc.orgresearchgate.net

| Ion Mobility-MS | Separation from other lipid isomers based on their shape and size. nih.gov |

Sustainable Production and Environmental Impact Assessment

In line with the growing emphasis on green chemistry, a critical area of future research will be the development of sustainable production methods for this compound. This involves utilizing renewable feedstocks and environmentally benign processes. figshare.comyoutube.comnih.govnih.govijshr.com

Biocatalysis, as mentioned earlier, holds significant promise for sustainable synthesis. The use of enzymes could reduce the reliance on harsh chemicals and minimize waste generation. Additionally, exploring the use of oleochemicals derived from non-food feedstocks or waste streams would enhance the sustainability profile of the entire production chain.

A comprehensive life cycle assessment (LCA) will be essential to evaluate the environmental footprint of different production routes. researchgate.netmpob.gov.mympob.gov.myearthshiftglobal.com An LCA provides a systematic analysis of the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. semanticscholar.orgresearchgate.netmpob.gov.myearthshiftglobal.com This will enable the identification of environmental hotspots in the production process and guide the development of more sustainable and eco-friendly manufacturing technologies.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Progress in this field will be significantly enhanced through collaborations between synthetic organic chemists, biochemists, material scientists, analytical chemists, and environmental scientists.

For instance, the development of novel polymers will require the expertise of both polymer chemists to design and synthesize the materials, and material scientists to characterize their properties and explore potential applications. Similarly, elucidating the biological activity of this compound will benefit from the combined efforts of biochemists to identify molecular targets and pharmacologists to assess its effects in biological systems.

Furthermore, the integration of computational modeling and experimental studies can accelerate research. figshare.comfrontiersin.orgresearchgate.net Molecular dynamics simulations, for example, can provide insights into the interactions of this compound with biological membranes or proteins, guiding experimental investigations. figshare.comfrontiersin.orgresearchgate.net Establishing collaborative research networks will be key to overcoming the challenges and fully realizing the scientific and technological potential of this unique fatty acid ester.

Q & A

Q. What are the established synthetic routes for Methyl 9-methylideneoctadecanoate, and how can reaction efficiency be optimized?

Methyl esters of unsaturated fatty acids are typically synthesized via acid-catalyzed esterification or transesterification. For this compound, a plausible route involves reacting 9-methylideneoctadecanoic acid with methanol using sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15). Optimization includes monitoring reaction temperature (60–80°C), molar ratios (acid:methanol ~1:10), and catalyst loading (1–5% w/w). Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the methyl ester group (δ ~3.6 ppm for OCH3_3) and the methylidene moiety (δ ~5.1–5.3 ppm for =CH2_2).
  • GC-MS : Electron ionization (EI) at 70 eV identifies molecular ion peaks (e.g., m/z 296 for C19_{19}H36_{36}O2_2) and fragmentation patterns.
  • FTIR : Absorption bands at ~1740 cm1^{-1} (ester C=O) and 1640 cm1^{-1} (C=C) validate functional groups .

Q. What are the recommended handling and storage protocols for this compound?

Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the methylidene group. Avoid exposure to light, moisture, and strong oxidizers. Use fume hoods for handling, and wear nitrile gloves/lab coats to minimize dermal contact .

Q. How can researchers assess the purity of this compound?

Purity is quantified via:

  • HPLC : Reverse-phase C18 columns with UV detection (210 nm).
  • DSC : Melting point consistency (compare with literature values, e.g., ~290–292 K for analogous methyl esters ).
  • Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C: 76.95%, H: 12.16%, O: 10.89%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) for this compound?

Cross-validate data using multiple methods:

  • Vapor Pressure : Apply the Antoine equation (log10P=ABT+C\log_{10}P = A - \frac{B}{T + C}) using parameters derived from gas chromatography (GC) or static manometry.
  • Enthalpy of Vaporization : Compare results from calorimetry (e.g., DSC) with computational models (e.g., COSMO-RS). Discrepancies may arise from sample purity or measurement conditions; always report uncertainty ranges (e.g., ±0.8 kJ/mol ).

Q. What experimental design considerations are critical for studying the oxidative degradation of this compound?

  • Variables : Temperature (40–100°C), oxygen concentration, and catalytic impurities (e.g., trace metals).
  • Analytics : Track peroxide value (PV) via iodometric titration and monitor degradation products (e.g., aldehydes) via headspace GC-MS.
  • Controls : Use antioxidants (e.g., BHT) to isolate degradation pathways. Replicate experiments to account for kinetic variability .

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron density around the methylidene group to predict regioselectivity. Compare activation energies (ΔG\Delta G^\ddagger) for hydrogen addition at C9 vs. other positions. Validate with experimental 13^{13}C NMR shifts of hydrogenated products .

Q. What statistical approaches resolve contradictions in biological activity data (e.g., enzyme inhibition) across studies?

Perform meta-analysis using:

  • Random-effects models : Account for heterogeneity in experimental conditions (e.g., IC50_{50} values from different cell lines).
  • Sensitivity analysis : Identify outliers driven by assay variability (e.g., fluorometric vs. colorimetric readouts). Always report confidence intervals (95% CI) and effect sizes (Cohen’s d) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.